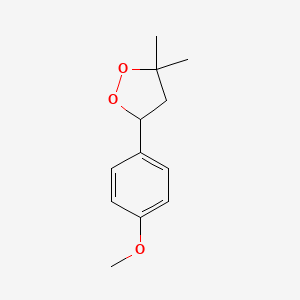![molecular formula C19H29N3O B14405578 4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline CAS No. 87477-65-4](/img/structure/B14405578.png)
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of an imidazole ring attached to a decyl chain, which is further connected to an aniline group through an ether linkage. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate decyl halide reacts with the imidazole ring.
Ether Linkage Formation: The final step involves the formation of an ether linkage between the decyl chain and the aniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or aniline derivatives.
Substitution: Substituted imidazole or aniline derivatives.
Aplicaciones Científicas De Investigación
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
87477-65-4 |
|---|---|
Fórmula molecular |
C19H29N3O |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
4-(10-imidazol-1-yldecoxy)aniline |
InChI |
InChI=1S/C19H29N3O/c20-18-9-11-19(12-10-18)23-16-8-6-4-2-1-3-5-7-14-22-15-13-21-17-22/h9-13,15,17H,1-8,14,16,20H2 |
Clave InChI |
XIEIGUBATHQRAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OCCCCCCCCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
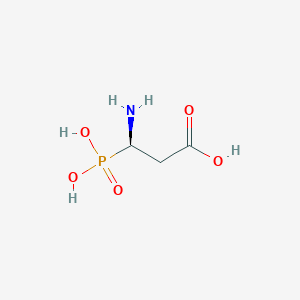
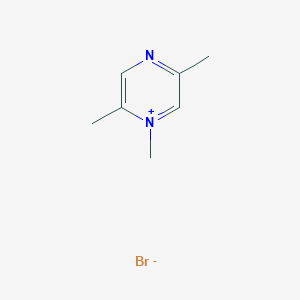
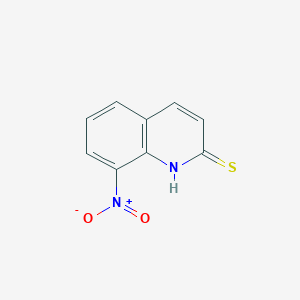
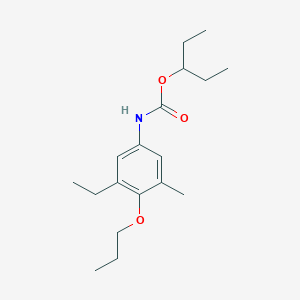
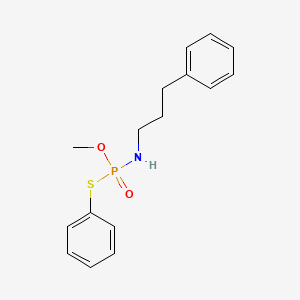
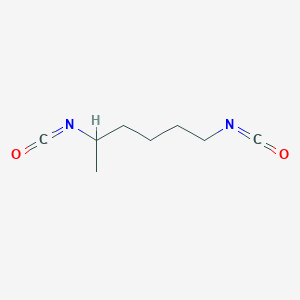
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
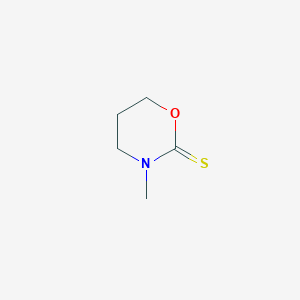
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
